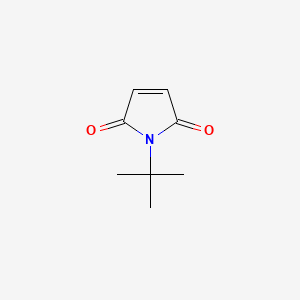

N-tert-Butylmaleimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)9-6(10)4-5-7(9)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDUBMGZZTUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349124 | |

| Record name | N-tert-Butylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-22-3 | |

| Record name | N-tert-Butylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butylmaleimide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylmaleimide is a versatile organic compound characterized by a maleimide ring substituted with a tert-butyl group on the nitrogen atom. This bulky alkyl group significantly influences the compound's physical and chemical properties, including its solubility and reactivity. As a Michael acceptor, this compound readily participates in conjugate addition reactions, particularly with thiols, making it a valuable reagent in organic synthesis and bioconjugation. Its applications span from polymer chemistry to the development of covalent probes for chemical proteomics, enabling the study of protein function and drug-target engagement. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, complete with experimental protocols and mechanistic diagrams to support its use in research and development.

Chemical Structure and Identification

This compound is structurally defined by a five-membered dicarboximide ring containing a carbon-carbon double bond, with a tert-butyl group attached to the nitrogen atom.

Systematic Name: 1-(tert-Butyl)-1H-pyrrole-2,5-dione[1] Common Name: this compound CAS Number: 4144-22-3[1][2] Molecular Formula: C₈H₁₁NO₂[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(tert-butyl)pyrrole-2,5-dione[1] |

| InChI | InChI=1S/C8H11NO2/c1-8(2,3)9-6(10)4-5-7(9)11/h4-5H,1-3H3[2] |

| InChIKey | YEKDUBMGZZTUDY-UHFFFAOYSA-N[3] |

| SMILES | CC(C)(C)N1C(=O)C=CC1=O[2] |

| PubChem CID | 643190[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. The presence of the bulky tert-butyl group and the polar maleimide ring imparts a unique combination of characteristics to the molecule.

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 153.18 g/mol | [3] |

| Appearance | White to off-white crystalline solid or colorless liquid | [2] |

| Melting Point | 62-64 °C | |

| Boiling Point | 189 °C (lit.) | [3] |

| Density | 1.059 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.477 (lit.) | [3] |

| Flash Point | 80 °C (closed cup) | [3] |

| Solubility | Soluble in organic solvents like acetone and dichloromethane; limited solubility in water. | [2] |

Table 3: Chemical and Spectroscopic Properties

| Property | Description |

| Reactivity | Acts as an electrophile in Michael addition reactions due to the electron-deficient double bond in the maleimide ring.[2] |

| Stability | Stable under normal conditions, but reactive towards nucleophiles.[2] |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.61 (s, 2H, CH=CH), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 171.0 (C=O), 134.0 (CH=CH), 57.0 (C(CH₃)₃), 28.0 (C(CH₃)₃) |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (around 1700 cm⁻¹), C=C stretching, and C-N stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 153. Fragmentation may involve loss of the tert-butyl group. |

Synthesis of this compound

This compound is typically synthesized in a two-step process starting from maleic anhydride and tert-butylamine. The first step involves the formation of N-tert-butylmaleamic acid, which is subsequently cyclized via dehydration to yield the final product.

References

N-tert-Butylmaleimide mechanism of action in thiol reactions.

N-tert-Butylmaleimide in Thiol Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action, kinetics, and experimental considerations for the reaction of this compound (NBM) with thiols. NBM is a specific example of the broader maleimide class of reagents, which are pivotal in bioconjugation, covalent inhibitor design, and materials science due to their high selectivity for sulfhydryl groups.

Core Mechanism of Action: The Michael Addition

The fundamental reaction between this compound and a thiol-containing compound (like the amino acid cysteine) is a Michael addition . This reaction involves the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electrophilic carbon atoms of the α,β-unsaturated carbonyl system within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond.[1]

The reaction is highly chemoselective for thiols, particularly within a specific pH range, which allows for the precise modification of cysteine residues in proteins and peptides.[1][2]

References

N-tert-Butylmaleimide in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butylmaleimide is an organic compound featuring a maleimide ring substituted with a tert-butyl group at the nitrogen atom.[1][2] In the realm of biochemistry, its utility is intrinsically linked to the reactivity of the maleimide moiety, which serves as a versatile tool for the covalent modification of proteins and other biomolecules. This technical guide provides an in-depth exploration of the applications of this compound and related maleimides in biochemical research, with a focus on its role as a chemical probe for studying protein structure and function, and as a warhead in the design of covalent inhibitors.

Core Principle: The Thiol-Maleimide Michael Addition

The primary biochemical application of this compound stems from the highly selective reaction of its maleimide group with the thiol (sulfhydryl) group of cysteine residues in proteins.[3] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[4] The result is the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[4]

The efficiency and selectivity of this conjugation are highly dependent on the reaction conditions, most notably the pH. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Within this window, a sufficient concentration of the more reactive thiolate anion is present to ensure an efficient reaction, while minimizing side reactions with other nucleophilic amino acid residues, such as the primary amine of lysine.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

Applications in Biochemistry

The ability of this compound to selectively target cysteine residues has led to its use in several key areas of biochemical research:

-

Chemical Probing and Bioconjugation: this compound can be used to probe the accessibility of cysteine residues within a protein, providing insights into protein structure and conformational changes. By reacting with exposed thiols, it effectively "labels" these sites. While this compound itself does not carry a reporter tag, its fundamental reaction is the basis for a wide array of maleimide-based probes that are functionalized with fluorophores, biotin, or spin labels. This allows for the visualization, purification, and biophysical analysis of proteins.

-

Covalent Inhibition: The maleimide group can act as an electrophilic "warhead" in the design of covalent inhibitors.[5] These inhibitors first bind non-covalently to the target protein, and then form a permanent covalent bond with a nucleophilic residue, often a cysteine, in or near the active site.[5] This irreversible inhibition can offer advantages in terms of potency and duration of action. This compound can be considered a fragment for screening in the discovery of such inhibitors.[6][7]

-

Proteomics: While less common than more functionalized maleimides, this compound can be used in proteomics workflows to block cysteine residues. This is often done to prevent disulfide bond formation or to differentiate between cysteine populations with different reactivity.

Quantitative Data

| Parameter | Value/Range | Notes |

| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity with selectivity over amines.[3] |

| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature reactions are faster, while 4°C is used for sensitive proteins. |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A starting point for efficient labeling, should be optimized empirically. |

| Reaction Time | 1-2 hours at RT; Overnight at 4°C | Dependent on reactants, concentrations, and temperature. |

| Second-Order Rate Constant (k₂) for Maleimides with Thiols | 10² - 10⁴ M⁻¹s⁻¹ | Highly dependent on the N-substituent and the specific thiol.[8] |

Influence of the N-Substituent on Reactivity:

The nature of the substituent on the maleimide nitrogen influences the reactivity of the double bond. Electron-withdrawing groups on the N-substituent increase the electrophilicity of the maleimide, leading to a faster reaction with thiols.[4][9] N-aryl maleimides, for instance, have been found to react approximately 2.5 times faster with thiols compared to N-alkyl derivatives.[9] The tert-butyl group of this compound is a non-electron-withdrawing alkyl group, suggesting its reactivity is likely moderate compared to more activated maleimides.

Experimental Protocols

The following are detailed methodologies for key experiments involving maleimide reagents. These protocols are general and should be optimized for the specific protein and maleimide used.

Protocol 1: General Protein Labeling with a Maleimide Reagent

This protocol describes a general procedure for labeling a protein with a maleimide-functionalized reagent.

Materials:

-

Protein of interest with at least one free cysteine residue

-

This compound or other maleimide reagent

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable buffer free of thiol-containing compounds.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteines for labeling, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using other reducing agents like DTT, they must be removed prior to adding the maleimide.

-

Remove the excess reducing agent using a desalting column.

-

-

Maleimide Stock Solution Preparation:

-

Prepare a 10 mM stock solution of the maleimide reagent in a dry, water-miscible organic solvent such as DMSO or DMF. This should be prepared fresh.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Add the maleimide solution slowly while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If the maleimide is fluorescent, protect the reaction from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess maleimide.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling using an appropriate method, such as mass spectrometry or UV-Vis spectroscopy if the maleimide reagent has a chromophore.

-

Protocol 2: Determination of Second-Order Rate Constants for the Thiol-Maleimide Reaction

This protocol outlines a method to determine the kinetics of the reaction between a thiol-containing compound and a maleimide reagent using LC-MS.

Materials:

-

Thiol-containing compound (e.g., N-acetyl-L-cysteine)

-

Maleimide reagent (e.g., this compound)

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

LC-MS system

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the thiol and the maleimide reagent in the reaction buffer. Ensure the buffer is degassed to prevent oxidation of the thiol.

-

-

Kinetic Measurement:

-

Initiate the reaction by mixing the thiol and maleimide solutions. The concentration of one reactant should be in excess to ensure pseudo-first-order kinetics.

-

At various time points, take an aliquot of the reaction mixture and quench the reaction. This can be done by adding a large excess of a different thiol or by acidification.

-

Analyze the quenched samples by LC-MS to determine the concentration of the reactants and/or the product at each time point.

-

-

Data Analysis:

-

Plot the concentration of the limiting reactant versus time.

-

Fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant that was in excess.

-

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in biochemistry.

Potential Side Reactions

While the thiol-maleimide reaction is robust, researchers should be aware of potential side reactions:

-

Hydrolysis: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which renders it unreactive towards thiols.[4]

-

Reaction with other nucleophiles: At higher pH, the reaction with other nucleophilic residues, such as lysine, can become more prevalent, leading to a loss of selectivity.

-

Thiazine Rearrangement: For peptides and proteins with an N-terminal cysteine, the initial thioether adduct can undergo a rearrangement to form a more stable six-membered thiazine structure.[10] The rate of this rearrangement is influenced by the pH and the amino acid adjacent to the N-terminal cysteine.[10]

References

- 1. CAS 4144-22-3: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. irbm.com [irbm.com]

- 8. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

N-tert-Butylmaleimide's Reactivity with Cysteine Residues: A Technical Guide for Researchers

An in-depth exploration of the chemical reactivity, experimental protocols, and applications of N-tert-Butylmaleimide (NBM) as a valuable tool for studying cysteine residues in proteins. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NBM in their experimental workflows.

This compound (NBM) is a thiol-reactive compound widely utilized in biochemistry and drug development to probe and modify cysteine residues within proteins. Its specific reactivity towards the sulfhydryl group of cysteine allows for a multitude of applications, from quantitative proteomics to the investigation of cellular signaling pathways. This technical guide provides a comprehensive overview of NBM's reactivity, detailed experimental protocols, and its role in advancing our understanding of protein function.

Core Principles of this compound Reactivity

The fundamental reaction between this compound and a cysteine residue involves a Michael addition. The nucleophilic thiol group of the cysteine attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond.

The rate and specificity of this reaction are influenced by several key factors:

-

pH: The reaction is highly pH-dependent. The optimal pH range for the maleimide-thiol reaction is typically between 6.5 and 7.5.[1] Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, competing reactions with other nucleophilic residues, such as lysine, and hydrolysis of the maleimide ring become more prevalent, potentially leading to a loss of specificity.[1]

-

Temperature and Time: The reaction rate is also temperature-dependent. Reactions are commonly performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight to minimize protein degradation.[1]

-

Stoichiometry: The molar ratio of NBM to the protein or peptide is a critical parameter that often requires empirical optimization. A molar excess of NBM is typically used to ensure complete labeling of the available cysteine residues.

Side Reactions and Adduct Stability:

While the thioether bond formed is generally stable, it's important to be aware of potential side reactions. Under certain conditions, the succinimide ring of the NBM-cysteine adduct can undergo hydrolysis. Additionally, the initial Michael addition can be reversible, particularly in the presence of other thiols, which can lead to a thiol-exchange reaction.[2]

Quantitative Analysis of NBM-Cysteine Reactivity

Quantifying the reaction between NBM and cysteine residues is crucial for many applications. The following table summarizes key quantitative parameters, although it's important to note that specific values for this compound are not extensively reported in the literature. The data for N-ethylmaleimide (NEM), a structurally similar compound, is often used as a reference.

| Parameter | Typical Value/Range | Conditions | Reference |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [1] |

| Reaction Time | 1-2 hours (Room Temp) or Overnight (4°C) | Varies with protein and reagent concentration | [1] |

| Molar Ratio (NBM:Protein) | 10:1 to 20:1 (starting point) | Empirically determined | |

| Reaction Kinetics (NEM with Cysteine) | Completion in < 2 minutes | In solution | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Proteins with this compound

This protocol outlines a general procedure for labeling proteins with NBM.

Materials:

-

Protein of interest containing accessible cysteine residues

-

This compound (NBM)

-

Degassed reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)[1]

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis equipment for purification

-

Anhydrous DMSO or DMF for preparing NBM stock solution[4]

Procedure:

-

Protein Preparation:

-

NBM Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of NBM in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to react with any excess NBM.

-

-

Purification:

-

Remove excess NBM and quenching reagent using a desalting column or dialysis.

-

-

Quantification of Labeling Efficiency:

-

The degree of labeling can be determined using mass spectrometry by measuring the mass shift of the modified protein or peptides.[5]

-

Alternatively, spectrophotometric methods can be used if a chromophoric maleimide derivative is employed.

-

Protocol 2: Quantitative Proteomics Workflow using NBM

This workflow describes the use of NBM for quantitative analysis of cysteine reactivity in a complex protein mixture.

Workflow:

-

Protein Extraction and Preparation:

-

Extract proteins from cells or tissues using a suitable lysis buffer.

-

Reduce and alkylate disulfide bonds as described in Protocol 1.

-

-

NBM Labeling:

-

Label the protein lysate with NBM at a specific concentration and for a defined time to capture reactive cysteine residues.

-

-

Protein Digestion:

-

Digest the NBM-labeled proteins into peptides using a protease such as trypsin.

-

-

Peptide Cleanup:

-

Desalt the peptide mixture using a C18 solid-phase extraction column.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer should be configured to detect and fragment peptides, including those modified with NBM.

-

-

Data Analysis:

-

Use proteomics software to identify and quantify the NBM-labeled peptides.

-

The relative abundance of NBM-modified peptides across different samples can provide insights into changes in cysteine reactivity.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

References

CAS number 4144-22-3 applications and properties.

An In-depth Technical Guide to N-tert-Butylmaleimide (CAS 4144-22-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 4144-22-3), detailing its chemical and physical properties, core applications in research and drug development, and key experimental methodologies.

This compound (NTBM) is an organic compound belonging to the maleimide derivative class.[1] Its structure consists of a maleimide functional group with a tert-butyl substituent attached to the nitrogen atom.[1] This structure, particularly the electrophilic double bond within the maleimide ring, dictates its primary reactivity and utility in chemical synthesis and bioconjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4144-22-3 | [2][3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 153.18 g/mol | [2][4][5] |

| IUPAC Name | 1-tert-butylpyrrole-2,5-dione | [2][6] |

| Synonyms | N-t-Butylmaleimide, t-Butyl Maleimide | [1][6] |

| Appearance | White to off-white crystalline solid or liquid | [1][7][8] |

| Melting Point | 62-64 °C | [1][3] |

| Boiling Point | 189 °C (lit.) | [1][2] |

| Density | 1.059 g/mL at 25 °C (lit.) | [1][2] |

| Flash Point | 80 °C (176 °F) - closed cup | [2] |

| Solubility | Limited solubility in water; Soluble in organic solvents (acetone, dichloromethane, ethanol, ether) |[7][9] |

Table 2: Spectroscopic and Computational Data

| Identifier | Value | Source(s) |

|---|---|---|

| SMILES | CC(C)(C)N1C(=O)C=CC1=O | [2] |

| InChI Key | YEKDUBMGZZTUDY-UHFFFAOYSA-N | [2] |

| Refractive Index (n20/D) | 1.477 (lit.) | [2] |

| pKa (Predicted) | -2.18 ± 0.20 | [1][9] |

| PubChem CID | 643190 |[2] |

Core Reactivity: The Thiol-Maleimide Michael Addition

The most significant chemical property of this compound for drug development and research is the high reactivity of its maleimide group toward thiol (sulfhydryl) groups.[1] This reaction proceeds via a Michael addition, forming a stable carbon-sulfur bond. It is highly selective for thiols at neutral or near-neutral pH, making it ideal for bioconjugation applications, such as modifying cysteine residues in proteins.

Caption: Thiol-Maleimide Michael Addition Reaction.

Applications in Research and Drug Development

This compound serves as a critical building block and reagent in several advanced applications.

-

Bioconjugation and Labeling: Its primary use is as a crosslinking agent to conjugate molecules to proteins, peptides, or other biomolecules containing free thiol groups.[1] This is fundamental for creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled proteins for imaging and diagnostic assays.

-

Polymer Chemistry: It is used as a monomer to produce polymers with maleimide functionality. These polymers are valuable in materials science, coatings, and for creating hydrogels in biomedical engineering.[1]

-

Organic Synthesis: The maleimide group can participate in various chemical reactions, including Diels-Alder cycloadditions, making it a versatile intermediate for synthesizing complex organic compounds.[1]

Experimental Protocols

While specific protocols vary, the following provides a detailed, representative methodology for a core application: labeling a protein with a maleimide-functionalized molecule.

Protocol: Cysteine-Specific Protein Labeling

Objective: To covalently attach a maleimide-containing probe (e.g., a fluorescent dye or drug molecule functionalized with NTBM) to a protein via a surface-exposed cysteine residue.

Materials:

-

Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2).

-

This compound functionalized probe.

-

Reducing agent (e.g., Dithiothreitol, DTT, or Tris(2-carboxyethyl)phosphine, TCEP).

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

-

Desalting column (e.g., PD-10) for buffer exchange and purification.

-

Reaction buffer: Degassed PBS or HEPES buffer, pH 6.8-7.4, containing EDTA (1-2 mM) to prevent thiol oxidation.

Methodology:

-

Protein Preparation (Reduction - Optional):

-

If the target cysteine(s) are in a disulfide bond, they must be reduced.

-

Dissolve the protein in the reaction buffer.

-

Add a 10- to 20-fold molar excess of TCEP (or 100-fold excess of DTT). TCEP is often preferred as it does not contain a free thiol and does not need to be removed before the maleimide reaction.

-

Incubate for 1-2 hours at room temperature.

-

-

Removal of Reducing Agent (Crucial if using DTT):

-

If DTT was used, it must be completely removed as its free thiol will compete with the protein's cysteine for the maleimide probe.

-

Equilibrate a desalting column with degassed reaction buffer.

-

Pass the protein solution through the column to exchange the buffer and remove DTT.

-

-

Conjugation Reaction:

-

Immediately after preparation, determine the protein concentration.

-

Dissolve the this compound probe in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration (e.g., 10-20 mM).

-

Add a 5- to 20-fold molar excess of the maleimide probe solution to the protein solution. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light if the probe is light-sensitive.

-

-

Quenching:

-

To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10- to 50-fold molar excess over the maleimide probe.

-

Incubate for 15-30 minutes. This will react with any excess, unreacted maleimide probe.

-

-

Purification and Analysis:

-

Remove the unreacted probe and quenching reagent by passing the reaction mixture through a new desalting column or via dialysis.

-

Analyze the final conjugate using techniques like SDS-PAGE (to check for molecular weight shifts), UV-Vis spectroscopy (to determine labeling efficiency), and Mass Spectrometry (to confirm conjugation).

-

Caption: Experimental Workflow for Protein Labeling.

Application in Targeted Signaling Pathways

This compound itself does not target a signaling pathway. However, as a linker, it is instrumental in creating therapeutics that do. A prime example is its role in constructing Antibody-Drug Conjugates (ADCs), which are designed to selectively deliver a potent cytotoxic drug to cancer cells expressing a specific surface antigen, thereby modulating pathways that lead to apoptosis.

Caption: Conceptual Workflow of an ADC using Maleimide Linker Chemistry.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

Table 3: Hazard and Safety Information

| Identifier | Value | Source(s) |

|---|---|---|

| GHS Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [2] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, suitable respirator |

| Storage Conditions | Inert atmosphere, Room Temperature |[1][9] |

References

- 1. biosynce.com [biosynce.com]

- 2. jk-sci.com [jk-sci.com]

- 3. echemi.com [echemi.com]

- 4. lumtec.com.tw [lumtec.com.tw]

- 5. This compound 97 4144-22-3 [sigmaaldrich.com]

- 6. This compound | C8H11NO2 | CID 643190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 4144-22-3: this compound | CymitQuimica [cymitquimica.com]

- 8. specificpolymers.com [specificpolymers.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to N-tert-Butylmaleimide in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of N-tert-Butylmaleimide (N-t-BMI) in polymer chemistry. It covers the core aspects of its synthesis, polymerization behavior, and the properties of the resulting polymers, with a special focus on applications relevant to drug development.

Introduction to this compound

This compound (N-t-BMI) is an N-substituted maleimide monomer characterized by a bulky tert-butyl group attached to the nitrogen atom of the maleimide ring.[1][2] This structural feature imparts unique properties to its polymers, including high thermal stability and rigidity.[3][4] N-t-BMI is a valuable building block in polymer synthesis, particularly for creating polymers with high glass transition temperatures (Tg).[5] Its applications are found in areas requiring thermally resistant materials and in the biomedical field, where its derivatives can be used in drug delivery systems.[6][7]

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 4144-22-3[2] |

| Molecular Formula | C₈H₁₁NO₂[2] |

| Molecular Weight | 153.18 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 189 °C (lit.)[8] |

| Density | 1.059 g/mL at 25 °C (lit.)[8] |

| Refractive Index | n20/D 1.477 (lit.)[8] |

Synthesis of this compound

The synthesis of N-t-BMI typically follows a two-step process common for N-substituted maleimides: the formation of the maleamic acid intermediate followed by cyclodehydration.

Synthesis of N-tert-Butylmaleamic Acid

First, maleic anhydride is reacted with tert-butylamine in a suitable solvent. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of N-tert-butylmaleamic acid.

Cyclodehydration to this compound

The resulting maleamic acid is then dehydrated to form the imide ring. This is typically achieved by chemical means, for example, by heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.

Experimental Protocol: Synthesis of N-substituted Maleimides (General Procedure)

This protocol is a general method for the synthesis of N-substituted maleimides and can be adapted for this compound.

Step 1: Synthesis of N-substituted Maleamic Acid

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether, toluene) in a three-necked flask equipped with a stirrer and a dropping funnel.[9]

-

Slowly add a solution of the primary amine (e.g., tert-butylamine) (1.0 eq) in the same solvent to the maleic anhydride solution while stirring.[9]

-

Continue stirring the resulting suspension at room temperature for 1-2 hours.[9]

-

Cool the mixture in an ice bath and collect the precipitated N-substituted maleamic acid by suction filtration.[9]

-

The product can often be used in the next step without further purification.[9]

Step 2: Cyclodehydration to N-substituted Maleimide

-

In a separate flask, prepare a mixture of a dehydrating agent (e.g., acetic anhydride, ~2-3 volumes relative to the maleamic acid) and a catalyst (e.g., anhydrous sodium acetate, ~0.2 eq).[9]

-

Add the N-substituted maleamic acid to this mixture.

-

Heat the suspension on a steam bath with swirling for approximately 30 minutes to dissolve the solids and promote the reaction.[9]

-

Cool the reaction mixture and pour it into ice water to precipitate the N-substituted maleimide.[9]

-

Collect the product by suction filtration, wash thoroughly with cold water, and dry.[9]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., cyclohexane).[9]

Polymerization of this compound

N-t-BMI can undergo both homopolymerization and copolymerization, typically via free-radical mechanisms. The bulky tert-butyl group influences its polymerization kinetics and the properties of the resulting polymers.

Homopolymerization

Despite its bulky N-substituent, this compound can be polymerized using radical initiators like 2,2′-azobisisobutyronitrile (AIBN) to yield high molecular weight polymers.[3] The polymerization rate (Rp) for the homopolymerization of N-t-BMI initiated by AIBN in benzene has been reported to follow the equation Rp = k[AIBN]⁰.⁵¹[tBMI]¹․⁴.[3] The overall activation energy for this process is 99.6 kJ/mol.[3] The high polymerization reactivity is attributed to a decrease in the rate of bimolecular termination between the rigid polymer radicals.[3]

Copolymerization

N-t-BMI is frequently copolymerized with other vinyl monomers, such as styrene and methyl methacrylate (MMA), to produce polymers with enhanced thermal properties. Maleimides, in general, have a strong tendency to form alternating copolymers with electron-donating monomers like styrene.

Copolymerization with Styrene: The copolymerization of N-substituted maleimides with styrene often leads to copolymers with an alternating or nearly alternating structure, significantly increasing the glass transition temperature of the resulting material compared to polystyrene.[10]

Copolymerization with Methyl Methacrylate: Copolymerization with MMA also results in polymers with improved thermal stability.[11] The incorporation of the rigid maleimide unit into the polymer backbone restricts chain mobility, leading to a higher Tg.

Reactivity Ratios: Reactivity ratios are crucial for predicting the composition of a copolymer. While specific reactivity ratios for N-t-BMI are not readily available in the literature, data for structurally similar N-alkylmaleimides provide valuable insights. For the copolymerization of N-butylmaleimide (NBMI) with styrene, the reactivity ratios have been reported as r₁(NBMI) = 0.05 and r₂(St) = 0.08, indicating a strong tendency towards alternation.[12] For N-cyclohexylmaleimide (NCMI) with styrene, the reactivity ratios were found to be r₁(NCMI) = 0.046 and r₂(St) = 0.127.[10] In the case of N-cyclohexylmaleimide with MMA, the reactivity ratios were r₁(NCMI) = 0.26 and r₂(MMA) = 1.35.[13]

Quantitative Data on N-substituted Maleimide Copolymers

| Copolymer System | Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Tg of Copolymer (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| N-Butylmaleimide-co-Styrene | NBMI | Styrene | 0.05 | 0.08 | ~148 | - | - | [12] |

| N-Cyclohexylmaleimide-co-Styrene | NCMI | Styrene | 0.046 | 0.127 | Increases with NCMI content | Varies | <1.5 | [10] |

| N-Cyclohexylmaleimide-co-MMA | NCMI | MMA | 0.26 | 1.35 | Increases with NCMI content | Varies | - | [13] |

| N-(tert-butyloxycarbonyl)maleimide-co-Styrene | t-BOCMI | Styrene | - | - | 245 (after deprotection) | 268,000 | - | [5] |

Note: Data for N-t-BMI is limited; values for analogous systems are provided for comparison.

Experimental Protocol: Free-Radical Copolymerization of N-substituted Maleimide with a Vinyl Monomer

This protocol provides a general procedure for the free-radical copolymerization of an N-substituted maleimide with a comonomer like styrene or methyl methacrylate.

Materials:

-

This compound (N-t-BMI)

-

Comonomer (e.g., Styrene or Methyl Methacrylate), purified to remove inhibitors.

-

Radical initiator (e.g., AIBN), recrystallized.

-

Solvent (e.g., dioxane, toluene, or THF), distilled.

Procedure:

-

In a polymerization tube or a round-bottom flask, dissolve N-t-BMI and the comonomer in the desired molar ratio in the chosen solvent.[5]

-

Add the radical initiator (typically 1-2 mol% with respect to the total monomer concentration).[5]

-

De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).

-

Seal the reaction vessel under vacuum or maintain it under an inert atmosphere.

-

Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for a specified time (e.g., 5-24 hours).[5]

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol or n-hexane) with vigorous stirring.[5]

-

Collect the precipitated polymer by filtration.

-

Purify the polymer by re-dissolving it in a suitable solvent (e.g., THF) and re-precipitating it into the non-solvent. Repeat this step 2-3 times.

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization:

-

Conversion: Determined gravimetrically.[10]

-

Copolymer Composition: Determined by ¹H NMR spectroscopy or elemental analysis.

-

Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC).[11]

-

Thermal Properties (Tg, Td): Determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][11]

Properties of this compound Containing Polymers

The incorporation of N-t-BMI into polymer chains significantly influences their properties.

Thermal Properties:

-

High Glass Transition Temperature (Tg): The most notable property of polymers containing N-t-BMI is their high Tg. The rigid maleimide ring and the bulky tert-butyl group restrict the segmental motion of the polymer chains, leading to a higher temperature requirement for the transition from a glassy to a rubbery state. Copolymers of N-substituted maleimides often exhibit Tg values well above 200 °C, making them suitable for high-temperature applications.[5]

-

Thermal Stability: These polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. TGA analysis of poly(N-(tert-butyloxycarbonyl)maleimide-co-styrene) shows stability up to 130°C before the deprotection of the t-BOC group.[5]

Solubility: The solubility of N-t-BMI containing polymers depends on the comonomer and the overall composition of the copolymer. Homopolymers of N-substituted maleimides are often soluble in solvents like THF, DMF, and chloroform.

Quantitative Data on Thermal Properties of N-substituted Maleimide Copolymers

| Polymer System | Tg (°C) | Decomposition Temperature (TGA, onset) (°C) | Reference |

| Poly(N-(tert-butyloxycarbonyl)maleimide-co-Styrene) (deprotected) | 245 | >150 (deprotection) | [5] |

| Poly(N-phenylmaleimide-co-Styrene) | ~220-240 | - | [14] |

| Poly(N-cyclohexylmaleimide-co-Styrene) | Increases with NCMI content | - | [10] |

Applications in Drug Development

The unique properties of N-substituted maleimide polymers make them attractive for various applications in the pharmaceutical and biomedical fields, particularly in drug delivery. While specific applications of N-t-BMI itself are not extensively documented, the broader class of maleimide-containing polymers serves as a good indicator of its potential.

Stimuli-Responsive Drug Delivery: Polymers containing maleimide units can be designed to be stimuli-responsive. For instance, copolymers can be synthesized to respond to changes in pH or temperature, allowing for the controlled release of encapsulated drugs in specific environments, such as tumor tissues which are often slightly acidic.[2][15]

Polymer-Drug Conjugates: The maleimide group is well-known for its reactivity towards thiols, enabling the conjugation of drugs or targeting ligands to the polymer backbone. This is a common strategy for creating antibody-drug conjugates (ADCs).[6] While the double bond of the maleimide ring in the polymer backbone is less accessible, functionalized maleimide monomers can be used to introduce reactive sites.

pH-Responsive Drug Release Mechanism

A potential application for N-t-BMI derived polymers is in pH-responsive drug delivery systems. By copolymerizing N-t-BMI with a pH-sensitive monomer, nanoparticles or micelles can be formed that are stable at physiological pH but disassemble in the acidic environment of a tumor or within the endosomes of cells, releasing the encapsulated drug.

The following diagram illustrates a conceptual workflow for a pH-responsive drug delivery system based on an amphiphilic block copolymer containing a pH-sensitive block and a hydrophobic block (which could be derived from N-t-BMI).

References

- 1. researchgate.net [researchgate.net]

- 2. pH-responsive dithiomaleimide-amphiphilic block copolymer for drug delivery and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of poly(N-tert-alkylmaleimide)s | Semantic Scholar [semanticscholar.org]

- 4. Statistical radical copolymerization of styrene and methyl methacrylate in a room temperature ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N - 叔丁基马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. mdpi.com [mdpi.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. pH-Responsive Polymer Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

N-tert-Butylmaleimide: A Versatile Building Block in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-Butylmaleimide is a versatile organic compound that serves as a crucial building block in a wide array of chemical syntheses.[1] Its unique structural features, particularly the electrophilic carbon-carbon double bond within the maleimide ring, make it a highly reactive and valuable reagent in polymer chemistry, bioconjugation, and the synthesis of complex bioactive molecules.[2][3] This technical guide provides a comprehensive overview of the properties, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties of this compound

This compound is a colorless to off-white crystalline solid or liquid with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[1] It is soluble in various organic solvents such as acetone and dichloromethane, but exhibits limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 4144-22-3 | |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| Appearance | Colorless to off-white crystalline solid or liquid | [1] |

| Boiling Point | 189 °C (lit.) | |

| Density | 1.059 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.477 (lit.) | |

| Solubility | Soluble in organic solvents (acetone, dichloromethane), limited solubility in water | [1] |

Core Applications in Chemical Synthesis

The reactivity of the maleimide moiety is central to the utility of this compound as a building block. The electron-withdrawing nature of the adjacent carbonyl groups renders the double bond highly susceptible to nucleophilic attack, making it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.

Michael Addition Reactions

The Michael addition, or conjugate addition, of nucleophiles to the activated alkene of this compound is a cornerstone of its application.[4] This reaction is particularly efficient with soft nucleophiles like thiols, forming stable thioether linkages. This high selectivity for thiols makes this compound an invaluable tool in bioconjugation for the site-specific modification of cysteine residues in proteins and peptides.[3][5]

This protocol describes a general procedure for the Michael addition of a thiol to this compound.

Materials:

-

This compound

-

Thiol-containing compound (e.g., cysteine, glutathione)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

-

Organic solvent (e.g., DMSO or DMF) for dissolving this compound if necessary

Procedure:

-

Preparation of Reagents:

-

Dissolve the thiol-containing compound in the reaction buffer to the desired concentration.

-

If this compound is not readily soluble in the aqueous buffer, prepare a concentrated stock solution in a minimal amount of an organic solvent like DMSO or DMF.

-

-

Reaction:

-

Add the this compound solution (typically a 1.1 to 1.5 molar excess) to the stirred solution of the thiol-containing compound at room temperature.

-

Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR spectroscopy until the starting material is consumed. The reaction is often rapid, proceeding to completion within 1-2 hours.[5]

-

-

Work-up and Purification:

-

If a quenching reagent is used, add a small excess to react with any unreacted this compound.

-

The product can be purified by standard methods such as extraction, precipitation, or chromatography, depending on the properties of the adduct.

-

| Thiol Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cysteine | Water, pH 7.0 | 25 | 1 | >95 | [6] |

| Glutathione | PBS, pH 7.4 | 25 | 2 | High | [5] |

| 1-Hexanethiol | DMF | 25 | 1 | Quantitative | [4] |

Diels-Alder Reactions

This compound serves as a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It readily reacts with conjugated dienes, such as furans and cyclopentadiene, to form stable cyclic adducts.[2][7] This reaction is a powerful tool for the construction of complex polycyclic systems. The reversibility of the furan-maleimide Diels-Alder reaction at elevated temperatures has been exploited in the development of self-healing materials and thermoreversible polymers.[2]

This protocol outlines a general procedure for the Diels-Alder reaction between this compound and a furan derivative.

Materials:

-

This compound

-

Furan derivative (e.g., furan, 2-methylfuran)

-

Solvent (e.g., toluene, dichloromethane, or solvent-free)

Procedure:

-

Reaction Setup:

-

Dissolve this compound and a slight molar excess of the furan derivative in a suitable solvent in a round-bottom flask equipped with a condenser. For solvent-free conditions, the reactants are mixed directly.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux). The reaction progress can be monitored by TLC, GC, or NMR spectroscopy. The reaction often results in a mixture of endo and exo diastereomers.[2]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to isolate the desired adduct.

-

| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Furan | Toluene | 80 | 16 | High | [8] |

| 2-Methylfuran | Dichloromethane | 25 | 24 | Good | [2] |

| Cyclopentadiene | Diethyl ether | 0 - 25 | 2 | >90 | General Protocol |

Polymer Chemistry

This compound is a valuable monomer in polymer synthesis. It can undergo both homopolymerization and copolymerization with various vinyl monomers, such as styrene.[9] The incorporation of the bulky tert-butyl group and the rigid maleimide ring can significantly influence the properties of the resulting polymers, often leading to increased glass transition temperatures (Tg) and improved thermal stability.[9]

| Copolymer System | This compound content (mol%) | Glass Transition Temperature (Tg, °C) | Reference |

| Styrene-co-N-tert-butylmaleimide | 30 | 155 | |

| Styrene-co-N-tert-butylmaleimide | 50 | 180 | |

| Styrene-co-N-tert-butylmaleimide | 70 | 205 | |

| Methylacrylate-co-N-n-butylmaleimide | 50 | 108 | [10] |

This protocol provides a general method for the free-radical copolymerization of this compound and styrene.

Materials:

-

This compound

-

Styrene (inhibitor removed)

-

Free-radical initiator (e.g., AIBN, BPO)

-

Solvent (e.g., toluene, dioxane)

Procedure:

-

Reaction Setup:

-

In a reaction vessel equipped with a condenser and nitrogen inlet, dissolve the desired molar ratio of this compound, styrene, and the initiator in the solvent.

-

-

Polymerization:

-

De-gas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time, typically several hours.

-

-

Isolation of Polymer:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent, such as methanol.

-

Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

The high selectivity of the thiol-maleimide Michael addition makes this compound and its derivatives essential reagents in the construction of antibody-drug conjugates (ADCs).[3] In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The maleimide moiety is typically part of a linker that is attached to the drug. This drug-linker conjugate then reacts with the thiol groups of cysteine residues on the antibody, which may be naturally present or introduced through genetic engineering.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical synthesis. Its participation in robust and selective reactions like Michael additions and Diels-Alder cycloadditions, coupled with its utility as a monomer in polymer chemistry, provides chemists with a powerful tool for constructing a diverse range of functional molecules and materials. The applications of this compound, particularly in the burgeoning field of bioconjugation and targeted drug delivery, underscore its continued importance in advancing scientific research and development.

References

- 1. scribd.com [scribd.com]

- 2. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-tert-Butylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylmaleimide is a thiol-reactive reagent used for the covalent modification of cysteine residues in proteins and other biomolecules. This process, known as maleimide chemistry, is a widely adopted bioconjugation technique critical for various applications in research and drug development. These applications include the development of antibody-drug conjugates (ADCs), the creation of fluorescently labeled proteins for imaging studies, and the generation of protein-protein crosslinkers.

The maleimide group selectively reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[1][2][3] This reaction is highly specific for cysteine residues within a pH range of 6.5-7.5, minimizing off-target reactions with other amino acid side chains like lysines.[1][2] The bulky tert-butyl group of this compound can influence the reagent's solubility, reactivity, and the properties of the final conjugate, making it essential to follow a well-defined protocol and optimize reaction conditions.

These application notes provide a comprehensive guide to the principles and a standardized protocol for labeling proteins with this compound.

Key Principles and Considerations

Successful and reproducible protein labeling with this compound hinges on several critical factors:

-

Cysteine Availability: The target cysteine residue(s) must possess a free sulfhydryl group. Cysteine residues involved in disulfide bonds are unreactive towards maleimides and must first be reduced.[4][5]

-

pH Control: The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[1][2] Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide group can become susceptible to hydrolysis, and the potential for side reactions with other nucleophilic amino acid residues, such as lysine, increases.[1]

-

Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is stable, effective, and does not contain a thiol group that would compete with the protein for the maleimide reagent.[2][5] If dithiothreitol (DTT) is used, it must be removed before the addition of the maleimide, typically by size-exclusion chromatography.[6]

-

Exclusion of Oxygen: To prevent the re-oxidation of free sulfhydryl groups into disulfide bonds, all buffers should be degassed, and the reaction vessel should be flushed with an inert gas like nitrogen or argon.[4][5]

-

Reagent Purity and Storage: this compound should be of high purity and stored under appropriate conditions (cool, dry, and dark) to prevent degradation. Stock solutions in anhydrous organic solvents like DMSO or DMF should be prepared fresh.[5][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical protein labeling experiment with a maleimide reagent. These values serve as a starting point, and optimal conditions should be determined empirically for each specific protein and application.

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for cysteine-specific labeling.[1][2] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation.[2] |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | The reaction progress can be monitored by analytical techniques.[2] |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide drives the reaction to completion.[2] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[4][5] |

| TCEP:Protein Molar Ratio | 10:1 to 100:1 | Ensures complete reduction of disulfide bonds.[5] |

Experimental Protocols

Protocol 1: Protein Preparation and Reduction

This protocol describes the initial steps for preparing a protein with reduced disulfide bonds, making it ready for labeling with this compound.

Materials:

-

Protein of interest

-

Degassed Reaction Buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2)

-

TCEP solution (e.g., 100 mM in water)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[4][5]

-

If the protein contains disulfide bonds, add TCEP solution to a final 10-100 fold molar excess over the protein.[5]

-

Incubate the mixture for 60 minutes at room temperature to ensure complete reduction of the disulfide bonds.

-

(Optional but recommended) Remove the excess TCEP by passing the protein solution through a size-exclusion chromatography column pre-equilibrated with the degassed reaction buffer. This step is crucial for controlling the stoichiometry of labeling.

Protocol 2: Protein Labeling with this compound

This protocol details the conjugation of the reduced protein with this compound.

Materials:

-

Reduced protein solution (from Protocol 1)

-

This compound

-

Anhydrous DMSO or DMF

-

Inert gas (Nitrogen or Argon)

-

Quenching solution (e.g., 1 M L-cysteine or DTT in water)

Procedure:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

-

While gently stirring the reduced protein solution, add the this compound stock solution to achieve a final 10-20 fold molar excess of the labeling reagent over the protein.[2]

-

Flush the headspace of the reaction vessel with an inert gas, cap it tightly, and protect it from light.[5]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]

-

To stop the reaction, add a quenching solution to a final concentration that is in 10-fold molar excess to the this compound. Incubate for an additional 15-30 minutes.[3][8]

Protocol 3: Purification and Characterization of the Labeled Protein

This protocol describes the purification of the labeled protein from excess this compound and other reaction components.

Materials:

-

Crude labeled protein solution (from Protocol 2)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or tangential flow filtration)

-

Appropriate buffer for the purified protein

-

Spectrophotometer

-

Mass spectrometer (optional)

Procedure:

-

Purify the labeled protein using a suitable method. Size-exclusion chromatography is often the most effective method for removing small molecules like unreacted maleimide and quenching reagents.[9]

-

Exchange the buffer to one that is appropriate for the long-term stability and intended downstream application of the labeled protein.

-

Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

-

Characterize the extent of labeling. This can be estimated by mass spectrometry, where the mass shift corresponding to the addition of this compound can be measured.

Mandatory Visualizations

Caption: Experimental workflow for protein labeling with this compound.

Caption: Reaction of a protein thiol with this compound.

References

- 1. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. benchchem.com [benchchem.com]

- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Bioconjugation Using N-tert-Butylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylmaleimide is a thiol-reactive chemical probe used for the covalent modification of biomolecules, a process known as bioconjugation. The core of this technique lies in the highly selective Michael addition reaction between the maleimide moiety and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide. This reaction forms a stable thioether bond, enabling the site-specific labeling of proteins with various tags, the creation of antibody-drug conjugates (ADCs), and the functionalization of surfaces for bioassays.[1]

The bulky tert-butyl group of this compound can influence the reactivity and stability of the resulting bioconjugate. While specific kinetic data for this compound is not extensively published, its behavior can be inferred from the general characteristics of N-alkyl maleimides. These are known to be effective for thiol modification, though the stability of the resulting conjugate, particularly its susceptibility to a reverse Michael reaction, is a critical consideration in experimental design.

Reaction Mechanism and Specificity

The bioconjugation reaction with this compound proceeds via a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This forms a stable, covalent thiosuccinimide linkage.

This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine residues). Above pH 7.5, the reactivity with amines increases, which can lead to a loss of selectivity.

Key Applications

-

Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for detection and quantification in various assays.

-

Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

PEGylation: Modification of therapeutic proteins with polyethylene glycol (PEG) to enhance their pharmacokinetic and pharmacodynamic properties.

-

Surface Immobilization: Attachment of proteins or peptides to solid supports for applications such as biosensors and affinity chromatography.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes typical values for N-alkyl maleimides, which are expected to be comparable. The bulky tert-butyl group may result in slightly slower reaction kinetics due to steric hindrance.

| Parameter | Typical Value (for N-Alkyl Maleimides) | Conditions | Notes |

| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | Balances thiol reactivity and minimizes side reactions with amines. |

| Reaction Time | < 2 minutes to several hours | Room Temperature | Highly dependent on the specific reactants and their concentrations. The reaction of N-ethylmaleimide with cysteine is often complete in under two minutes. |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | In solution | A molar excess of the maleimide reagent is typically used to ensure efficient labeling. |

| Half-life of Thiosuccinimide Adduct (Retro-Michael Reaction) | 20 - 80 hours | In the presence of 10 mM Glutathione, pH 7.4, 37°C | N-alkyl maleimide conjugates are susceptible to this reversal, which can be influenced by the local microenvironment on the protein.[2] |

| Thiosuccinimide Ring Hydrolysis Half-life | > 1 week | pH 7.4, 37°C | Hydrolysis of the succinimide ring leads to a more stable, ring-opened product that is resistant to the retro-Michael reaction. This process is slower for N-alkyl maleimides compared to N-aryl maleimides.[3] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

If TCEP is used, it may need to be removed prior to conjugation, for example, by using a desalting column, to prevent it from reacting with the maleimide.

-

-

This compound Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the protein solution with gentle mixing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the maleimide is conjugated to a fluorescent dye.

-

-

Quenching the Reaction:

-

Add a free thiol-containing compound, such as L-cysteine or β-mercaptoethanol, in excess to consume any unreacted this compound.

-

-

Purification:

-

Purify the protein conjugate from unreacted reagents and byproducts using a suitable method, such as size-exclusion chromatography (SEC).

-

-

Characterization:

-

Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA).

-

Determine the degree of labeling (DOL) using spectrophotometry (if a chromophore is attached) or mass spectrometry.

-

Protocol 2: Stability Assessment of this compound Conjugate

This protocol is designed to evaluate the stability of the thiosuccinimide linkage against a retro-Michael reaction in the presence of a competing thiol.

Materials:

-

Purified this compound-protein conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

HPLC-MS system

Procedure:

-

Sample Preparation:

-

Prepare a solution of the conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.

-

Prepare a stock solution of GSH in PBS.

-

-

Stability Assay:

-

Initiate the stability study by adding GSH to the conjugate solution to a final concentration of 5-10 mM.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

-

-

Analysis:

-

Analyze the aliquots by HPLC-MS to monitor the disappearance of the intact conjugate and the potential appearance of the unconjugated protein and GSH-maleimide adduct.

-

Calculate the half-life of the conjugate under these conditions.

-

Visualizations

Caption: Experimental workflow for protein bioconjugation using this compound.

Caption: Workflow for assessing the stability of a maleimide conjugate.

Caption: Competing pathways of retro-Michael reaction and hydrolysis for maleimide conjugates.

References

Applications of N-tert-Butylmaleimide Derivatives in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-tert-butylmaleimide and its derivatives, particularly next-generation maleimides (NGMs), in the development of targeted drug delivery systems. The focus is on their application in antibody-drug conjugates (ADCs) and surface-modified liposomes, offering enhanced therapeutic efficacy and reduced off-target toxicity.

Introduction to Maleimide Chemistry in Bioconjugation

Maleimides are chemical compounds that readily and specifically react with thiol (sulfhydryl) groups, found in the cysteine residues of proteins, to form stable thioether bonds.[1][2] This highly selective reaction occurs under mild physiological conditions (pH 6.5-7.5), making maleimide-based linkers ideal for bioconjugation in drug delivery.[1][3] The this compound scaffold and its derivatives are integral components of linkers used to attach potent cytotoxic drugs to targeting moieties like monoclonal antibodies or to the surface of drug-carrying nanoparticles such as liposomes.[4][5]

Core Principle: The Maleimide-Thiol Reaction

The fundamental principle underlying the use of this compound derivatives in targeted drug delivery is the Michael addition reaction between the maleimide group and a thiol group. This reaction is highly specific for thiols within the optimal pH range, minimizing non-specific reactions with other functional groups like amines.[1]

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[6] Maleimide-based linkers are crucial for attaching the drug payload to the antibody.[1]

Next-Generation Maleimides (NGMs) for Enhanced Stability

Traditional maleimide linkers can suffer from instability in vivo, leading to premature drug release through a retro-Michael reaction.[7] Next-generation maleimides (NGMs) have been developed to address this limitation by re-bridging the disulfide bonds of the antibody, resulting in more stable and homogeneous ADCs.[3][8] These NGMs, which can be derivatives of this compound, offer a platform for site-specific conjugation with a controlled drug-to-antibody ratio (DAR).[8][9]

Quantitative Data on NGM-based ADCs

| ADC Component | Drug | Linker Type | Achievable DAR | In Vitro Potency (IC50) | Reference |

| Trastuzumab | Doxorubicin | NGM | 1, 2, 3, 4 | Not specified | [8][9] |

| Trastuzumab | MMAE | NGM | ~2 | 0.14 nM (SKBR-3 cells), 0.31 nM (HCC-1954 cells) | [7] |

Experimental Protocol: Synthesis of an NGM-based ADC (Trastuzumab-MMAE)

This protocol describes the site-specific conjugation of the cytotoxic drug monomethyl auristatin E (MMAE) to the antibody Trastuzumab using a next-generation maleimide (NGM) linker.

Materials:

-

Trastuzumab antibody

-

NGM-MMAE linker

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Borate Buffered Saline (BBS), pH 8.5

-

N,N-Dimethylformamide (DMF)

-

Quenching reagent (e.g., N-acetyl-L-cysteine)

-

Purification columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dissolve Trastuzumab in BBS to a final concentration of approximately 3.32 mg/mL.[8]

-

Antibody Reduction: Add a 6-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 2 hours with mild agitation to reduce the interchain disulfide bonds.[8]

-

Conjugation: Add an 8-fold molar excess of the NGM-MMAE linker (dissolved in DMF) to the reduced antibody solution. Incubate for 5 minutes at 20°C with gentle mixing.[8]

-

Hydrolysis: Allow the conjugate to stand at 25°C for 2 hours to ensure complete hydrolysis of the maleimide ring, which stabilizes the linkage.[8]

-

Quenching: Add a 20-fold molar excess of N-acetyl-L-cysteine to cap any unreacted maleimide groups.[10]

-

Purification: Purify the ADC using a Sephadex G-25 column to remove excess drug-linker and quenching reagent.[11]

-